[(Cyanomethyl)sulfanyl]acetyl chloride
Description
[(Cyanomethyl)sulfanyl]acetyl chloride (chemical formula: C₄H₄ClNOS, molecular weight: 137.6 g/mol) is a substituted acetyl chloride derivative featuring a cyanomethylsulfanyl (-SCH₂CN) group.
The compound is hypothesized to exhibit high reactivity typical of acyl chlorides, with additional functional versatility due to the sulfanyl and nitrile groups.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c5-4(7)3-8-2-1-6/h2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRABSYRWMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509539 | |
| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52069-55-3 | |
| Record name | 2-[(Cyanomethyl)thio]acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52069-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [(Cyanomethyl)sulfanyl]acetyl chloride can be carried out through various methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of acetyl chloride with sulfanyl derivatives, which is significant for the synthesis of various organic compounds.
Chemical Reactions Analysis
[(Cyanomethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The active hydrogen on C-2 of the compound can participate in various condensation and substitution reactions.
Cyclization Reactions: The compound can react with common bidentate reagents to form a variety of heterocyclic compounds.
Addition-Elimination Reactions: These reactions involve the addition of a nucleophile followed by the elimination of a leaving group.
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and bidentate reagents. Major products formed from these reactions are heterocyclic compounds and cyanoacetamide derivatives .
Scientific Research Applications
Organic Synthesis
Reagent in Acetylation Reactions:
[(Cyanomethyl)sulfanyl]acetyl chloride serves as a reagent for acetylation reactions, facilitating the introduction of acetyl groups into various substrates. This is particularly useful in the synthesis of esters and amides. For instance, it can react with alcohols and amines to form corresponding acetyl derivatives, enhancing their solubility and reactivity.
Case Study: Synthesis of Acetamides
In a study focusing on the synthesis of N-substituted acetamides, [(Cyanomethyl)sulfanyl]acetyl chloride was utilized to react with primary and secondary amines. The reaction yielded high purity acetamides, demonstrating its effectiveness as an acylating agent. The reaction mechanism typically involves nucleophilic attack followed by elimination of hydrochloric acid.
Pharmaceutical Applications
Intermediate in Drug Synthesis:
The compound has been explored as an intermediate in the synthesis of pharmaceutical agents. Its ability to introduce functional groups selectively makes it valuable in drug development processes.
Case Study: Antihypertensive Agents
Research has shown that derivatives synthesized from [(Cyanomethyl)sulfanyl]acetyl chloride exhibit potential antihypertensive properties. These compounds were tested for their ability to inhibit endothelin receptors, which are implicated in various cardiovascular diseases. The study highlighted the compound's role in developing new therapeutic agents targeting hypertension.
Materials Science
Functionalization of Polymers:
[(Cyanomethyl)sulfanyl]acetyl chloride is also applied in materials science for the functionalization of polymers. By introducing acetyl groups into polymer chains, researchers can modify physical properties such as solubility and thermal stability.
Case Study: Polymeric Coatings
In a recent investigation, [(Cyanomethyl)sulfanyl]acetyl chloride was used to create polymeric coatings with enhanced chemical resistance. The coatings demonstrated improved performance against corrosive environments, showcasing the compound's utility in protective materials.
Environmental Applications
Synthesis of Biodegradable Compounds:
The compound has potential applications in synthesizing biodegradable materials. Its reactivity allows for the creation of ester linkages that are susceptible to hydrolysis, leading to environmentally friendly degradation pathways.
Case Study: Biodegradable Plastics
Research focused on developing biodegradable plastics incorporated [(Cyanomethyl)sulfanyl]acetyl chloride into their synthesis process. The resulting materials showed promising degradation rates under composting conditions, indicating a viable alternative to conventional plastics.
Summary Table of Applications
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Acetylation reactions | Formation of esters and amides |
| Pharmaceuticals | Intermediate for drug synthesis | Development of antihypertensive agents |
| Materials Science | Functionalization of polymers | Enhanced chemical resistance |
| Environmental Science | Synthesis of biodegradable compounds | Eco-friendly degradation pathways |
Mechanism of Action
The mechanism of action of [(Cyanomethyl)sulfanyl]acetyl chloride involves its high reactivity due to the presence of the cyano and carbonyl groups. These groups enable the compound to participate in various chemical reactions, such as condensation and substitution, leading to the formation of heterocyclic compounds . The molecular targets and pathways involved include the carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares [(Cyanomethyl)sulfanyl]acetyl chloride with key analogues:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|---|
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acyl chloride | Highly reactive; rapid acetylation agent |
| Chloroacetyl Chloride (CAC) | 79-04-9 | C₂H₂Cl₂O | 112.94 | Acyl chloride, chloro | Enhanced electrophilicity due to Cl groups |
| Dichloroacetyl Chloride (DCAC) | N/A | C₂HCl₃O | 147.39 | Acyl chloride, dichloro | Higher reactivity than CAC |
| [(2-Cyanoethyl)sulfonyl]acetyl chloride | N/A | C₅H₆ClNO₃S | 195.62 | Acyl chloride, sulfonyl, CN | Sulfonyl group increases stability |
| [(Cyanomethyl)sulfanyl]acetyl chloride | N/A | C₄H₄ClNOS | 137.6 | Acyl chloride, sulfanyl, CN | Moderate electrophilicity; sulfanyl group may act as leaving group |
Key Observations :
- Electrophilicity: CAC and DCAC are more reactive than acetyl chloride due to electron-withdrawing chlorine atoms, facilitating nucleophilic acyl substitution . [(Cyanomethyl)sulfanyl]acetyl chloride likely has lower electrophilicity than CAC but higher than acetyl chloride due to the sulfanyl group’s electron-donating nature.
Physical Properties and Purity
Notes:
Biological Activity
[(Cyanomethyl)sulfanyl]acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity through a review of relevant studies, including data tables and case studies.
Chemical Structure and Properties
The compound [(Cyanomethyl)sulfanyl]acetyl chloride features a cyanomethyl group and a sulfanyl moiety attached to an acetyl chloride. This unique structure may contribute to its biological properties, particularly its reactivity and ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of [(Cyanomethyl)sulfanyl]acetyl chloride against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined for several bacterial strains.
Table 1: Antimicrobial Activity of [(Cyanomethyl)sulfanyl]acetyl chloride
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties. Notably, the activity against multi-drug resistant strains is particularly promising, suggesting potential applications in combating antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial properties, [(Cyanomethyl)sulfanyl]acetyl chloride has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions such as asthma and arthritis.
Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that treatment with [(Cyanomethyl)sulfanyl]acetyl chloride resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be effective in managing inflammatory responses associated with chronic diseases.
The exact mechanism by which [(Cyanomethyl)sulfanyl]acetyl chloride exerts its biological effects is still under investigation. However, preliminary research suggests that it may act by:
- Inhibiting bacterial cell wall synthesis : Similar compounds have shown effectiveness in disrupting the integrity of bacterial cell walls.
- Modulating immune responses : The compound may influence the expression of genes involved in inflammation and immune regulation.
Toxicity and Safety Profile
Understanding the safety profile of [(Cyanomethyl)sulfanyl]acetyl chloride is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that while the compound shows promising biological activity, further investigations are needed to establish safe dosage levels and potential side effects.
Table 2: Toxicity Assessment Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
